Cas no 22908-49-2 (Benzeneethanamine,2-amino-N-methyl-)

Benzeneethanamine,2-amino-N-methyl- structure
22908-49-2 structure
Product Name:Benzeneethanamine,2-amino-N-methyl-
CAS No:22908-49-2
MF:C9H14N2
MW:150.220861911774
CID:251487
PubChem ID:21925641
Update Time:2025-04-19

Benzeneethanamine,2-amino-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,2-amino-N-methyl-
    • 2-[2-(methylamino)ethyl]aniline
    • 2-(2-Methylaminoethyl)phenylamine
    • Phenethylamine,o-amino-N-methyl- (7CI,8CI)
    • KGCARKNCKIZRBI-UHFFFAOYSA-N
    • 22908-49-2
    • 2-(2-Methylamino-ethyl)-phenylamine
    • DTXSID20620229
    • SCHEMBL5101510
    • Inchi: 1S/C9H14N2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7,10H2,1H3
    • InChI Key: KGCARKNCKIZRBI-UHFFFAOYSA-N
    • SMILES: N(C)CCC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 150.11582
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05
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